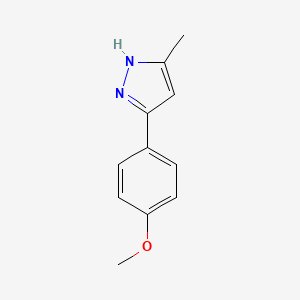

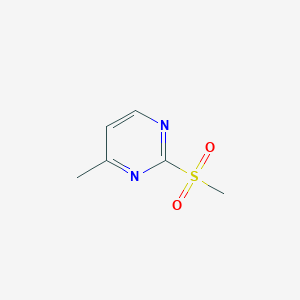

![molecular formula C21H22BNO4 B1303787 2-[2-(4,4,5,5-Tétraméthyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione CAS No. 380430-66-0](/img/structure/B1303787.png)

2-[2-(4,4,5,5-Tétraméthyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione

Vue d'ensemble

Description

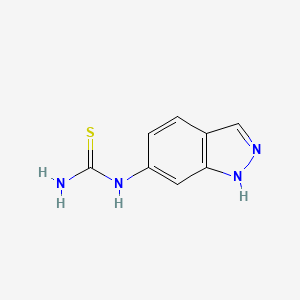

The compound contains a 1,3-dioxaborolane group, which is a type of boronic ester. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The compound also contains an isoindole-1,3-dione group, which is a type of heterocyclic compound. Heterocycles are often found in biologically active compounds.

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography , NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

Boronic esters, like the 1,3-dioxaborolane group in this compound, are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which is a key step in the synthesis of many organic compounds.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the boronic ester and the isoindole-1,3-dione group. For example, boronic esters are typically stable and resistant to hydrolysis, but can be hydrolyzed under strongly basic conditions .Applications De Recherche Scientifique

Systèmes de délivrance de médicaments

Ce composé a été utilisé pour modifier structurellement l'acide hyaluronique, créant ainsi un système de délivrance de médicaments sensible aux espèces réactives de l'oxygène (ROS). Par exemple, la curcumine a été encapsulée dans ce système pour former des nanoparticules chargées en curcumine .

Couplage de Suzuki–Miyaura

Il sert de substrat dans les réactions de couplage de Suzuki–Miyaura, en particulier pour divers iodures d'aryle sur Silia Cat Pd(0) .

Études d'hydrolyse

La sensibilité des esters pinacoliques d'acide phénylboronique à l'hydrolyse a été étudiée, la cinétique dépendant des substituants dans le cycle aromatique et étant considérablement influencée par le pH, en particulier au pH physiologique .

Synthèse d'interrupteurs de spin moléculaires

Le composé peut être utilisé pour synthétiser des interrupteurs de spin moléculaires et des dyades de transfert d'électrons par l'intermédiaire de son dérivé, l'ester pinacolique d'acide boronique dérivé de la porphyrine de nickel .

Développement de sondes profluorescentes

Il peut être utilisé comme matière de départ pour développer des sondes profluorescentes applicables à la détection de H2O2 et d'ions Fe ou Cu dans les cellules vivantes .

Préparation de dérivés de sulfinamide

L'ester pinacolique d'acide phénylboronique peut réagir avec le trifluorure de diéthylaminosulfur (DAST) et le phényltrifluoroborate de potassium pour préparer des dérivés de sulfinamide .

Mécanisme D'action

Target of Action

The primary target of 2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione, also known as 2-Phthalimidomethylphenylboronic acid, pinacol ester, is typically enzymes or proteins that contain active sites capable of interacting with boronic acid derivatives. These targets often include serine proteases and other enzymes involved in cellular signaling and metabolic pathways .

Mode of Action

This compound interacts with its targets through the boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophilic groups present in the active sites of enzymes. This interaction can inhibit the enzyme’s activity by blocking substrate access or altering the enzyme’s conformation . The pinacol ester group enhances the stability and solubility of the compound, facilitating its interaction with the target enzymes.

Biochemical Pathways

The inhibition of target enzymes by 2-Phthalimidomethylphenylboronic acid, pinacol ester, affects various biochemical pathways. For instance, if the target is a serine protease, the compound can disrupt proteolytic processes essential for protein degradation and signaling. This can lead to downstream effects such as altered cell cycle progression, apoptosis, or changes in metabolic fluxes .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The pinacol ester enhances the compound’s lipophilicity, improving its membrane permeability and bioavailability. Once absorbed, the compound is distributed to tissues where it can interact with target enzymes. Metabolism may involve hydrolysis of the ester group, releasing the active boronic acid . Excretion is typically via renal pathways.

Result of Action

At the molecular level, the compound’s action results in the inhibition of enzyme activity, leading to reduced substrate turnover and accumulation of specific intermediates. At the cellular level, this can manifest as changes in cell signaling, growth inhibition, or induction of apoptosis, depending on the specific enzymes targeted and pathways affected .

Action Environment

Environmental factors such as pH, temperature, and the presence of competing nucleophiles can influence the compound’s efficacy and stability. For example, acidic or basic conditions can affect the ionization state of the boronic acid group, altering its binding affinity to target enzymes. Similarly, high temperatures can increase the rate of hydrolysis of the pinacol ester, potentially reducing the compound’s stability .

Analyse Biochimique

Biochemical Properties

2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione plays a crucial role in biochemical reactions, particularly in the borylation of arenes and the preparation of fluorenylborolane . It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of conjugated copolymers . The nature of these interactions often involves the formation of stable complexes that enhance the reactivity and selectivity of the compound in biochemical processes.

Cellular Effects

The effects of 2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to affect the expression of specific genes involved in metabolic pathways, thereby altering the metabolic flux and overall cellular function.

Molecular Mechanism

At the molecular level, 2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s ability to form stable complexes with enzymes and proteins is key to its mechanism of action, allowing it to modulate biochemical pathways effectively.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation processes.

Dosage Effects in Animal Models

The effects of 2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular function and metabolic pathways . At higher doses, toxic or adverse effects may be observed, indicating a threshold beyond which the compound’s effects become detrimental.

Metabolic Pathways

2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione is involved in several metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . The compound’s role in these pathways is crucial for maintaining cellular homeostasis and ensuring the proper functioning of biochemical processes.

Transport and Distribution

Within cells and tissues, 2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, enhancing its biochemical activity.

Subcellular Localization

The subcellular localization of 2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for the compound’s activity and function, as it ensures that the compound is present in the right place at the right time to exert its effects.

Propriétés

IUPAC Name |

2-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22BNO4/c1-20(2)21(3,4)27-22(26-20)17-12-8-5-9-14(17)13-23-18(24)15-10-6-7-11-16(15)19(23)25/h5-12H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXPHCDZEYKJQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN3C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378554 | |

| Record name | 2-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

380430-66-0 | |

| Record name | 2-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]isoindoline-1,3-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=380430-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

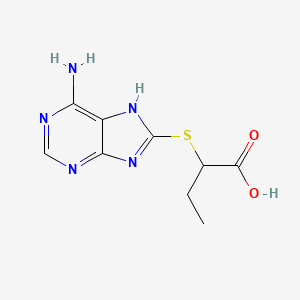

![2-{[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-methylene}malononitrile](/img/structure/B1303713.png)

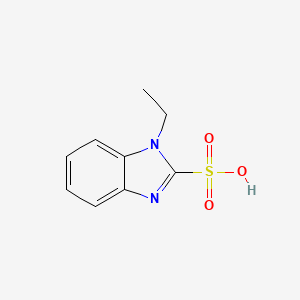

![2-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B1303741.png)

![2,2'-(2,2'-(Butane-1,4-diyl)bis(1h-benzo[d]-imidazole-2,1-diyl))diacetic acid](/img/structure/B1303743.png)